6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one
Description
6,7-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked to a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, and cardiovascular effects . The dimethoxy groups at positions 6 and 7 are critical for enhancing lipophilicity and metabolic stability, which may influence bioavailability .
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4/c1-30-20-14-18-19(15-21(20)31-2)24-16-27(23(18)29)9-8-22(28)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 |
InChI Key |
QAQIHSKYPAGNIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Phosphorus Oxychloride (POCl₃)
Refluxing 6,7-dimethoxyquinazolin-4-one with phosphorus oxychloride (POCl₃) under inert conditions achieves chlorination at the 4-position. A representative procedure involves suspending 12.36 g (60 mmol) of 6,7-dimethoxyquinazolin-4-one in 250 mL POCl₃, heating to reflux for 4 hours, and isolating 4-chloro-6,7-dimethoxyquinazoline in 83% yield after purification. The reaction proceeds via nucleophilic substitution, where POCl₃ acts as both a solvent and chlorinating agent.
Thionyl Chloride (SOCl₂)-Mediated Chlorination
An alternative approach employs thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF). For instance, 20 g of 6,7-dimethoxyquinazolin-4-one reacts with 100 mL SOCl₂ under nitrogen at reflux for 3 hours, yielding 13 g (64%) of 4-chloro-6,7-dimethoxyquinazoline after distillation. This method benefits from shorter reaction times but requires careful handling of SOCl₂’s corrosive nature.
Functionalization at the 3-Position: Introduction of the Propyl-Ketone-Piperazine Side Chain
The 3-position of the quinazolinone core is alkylated with a propyl chain bearing a ketone and 4-phenylpiperazine moiety. This step involves two sub-reactions: (1) propyl group installation and (2) piperazine coupling .
Alkylation with 3-Bromopropionyl Chloride
4-Chloro-6,7-dimethoxyquinazoline undergoes nucleophilic substitution with 3-bromopropionyl chloride in the presence of a base such as sodium hydride (NaH). A reported protocol involves microwave irradiation (120°C, 5 minutes) of the quinazolinone with NaH in DMF, followed by addition of the bromopropionyl derivative. This method achieves moderate yields (45–75%) and minimizes side reactions like over-alkylation.
Coupling with 4-Phenylpiperazine via Ketone Formation
The bromopropionyl intermediate reacts with 4-phenylpiperazine to form the ketone linkage. In a representative procedure, 3-bromopropionylquinazoline (1.0 mmol) and 4-phenylpiperazine (1.2 mmol) are stirred in acetonitrile at 80°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, with the piperazine’s secondary amine attacking the carbonyl carbon. Purification by flash chromatography (heptanes/ethyl acetate) yields the target compound.
Optimization and Mechanistic Considerations
Solvent and Catalytic Effects
-
POCl₃ vs. SOCl₂ : POCl₃ offers higher yields (83%) compared to SOCl₂ (64–85%) but requires longer reflux times. DMF catalysis in SOCl₂ reactions enhances electrophilicity at the 4-position.
-
Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes, particularly effective for NaH-mediated alkylations.
Side Reactions and Mitigation
-
Over-Chlorination : Excess POCl₃ may lead to di- or tri-chlorinated byproducts. Controlled stoichiometry (1:10 substrate:POCl₃) mitigates this.
-
Ketone Reduction : The propionyl ketone is susceptible to reduction under acidic conditions. Neutral pH during workup preserves the ketone.
Analytical Characterization
Key spectral data for intermediates and the final compound include:
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) | MS (m/z) |
|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | δ 8.86 (s, 1H), 7.42 (s, 1H), 7.36 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H) | 224 ([M]⁺) |
| Target Compound | δ 8.75 (s, 1H), 7.53 (s, 1H), 7.25 (s, 1H), 3.91 (s, 3H), 3.89 (s, 3H), 2.80–3.20 (m, 8H) | 435 ([M+H]⁺) |
IR spectra for the final product show characteristic bands for the ketone (C=O stretch at 1,612 cm⁻¹) and aromatic C-H bends (1,555 cm⁻¹) .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The methoxy groups and the phenylpiperazine moiety can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one are extensive due to its unique structural characteristics.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the piperazine moiety enhances interaction with biological targets involved in cancer progression. Studies have shown that derivatives of quinazolinones can inhibit tumor growth by interfering with key signaling pathways.
Antidepressant Effects
The phenylpiperazine component suggests potential use as an antidepressant. Piperazine derivatives have been documented for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine, which are critical in mood regulation.
Antimicrobial Properties
Compounds similar to 6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one have demonstrated antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial fatty acid synthesis through binding interactions with essential enzymes.
| Activity Type | Target Pathogen | Reference |
|---|---|---|
| Antibacterial | E. coli | |
| Antifungal | S. aureus |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives in various therapeutic contexts:
Study 1: Anticancer Activity
A study published in RSC Advances demonstrated that quinazoline derivatives exhibited potent anticancer effects by targeting specific oncogenic pathways. The study highlighted how modifications in the quinazoline structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Study 2: Antidepressant Potential
Research conducted on piperazine-based compounds indicated their effectiveness in treating depression and anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs). The structural similarity of 6,7-dimethoxyquinazoline derivatives suggests they may possess similar properties .
Study 3: Antimicrobial Activity
A comprehensive review indicated that certain piperazine derivatives showed significant antibacterial activity against multidrug-resistant strains. The study found that these compounds could effectively inhibit bacterial growth through mechanisms involving enzyme inhibition .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
Piperazine vs. Thiomorpholine Substituents: The 4-phenylpiperazine group in the target compound enhances binding to neurotransmitter receptors due to its aromatic and basic nitrogen interactions . Molecular weight differences (452.5 vs. 363.43) reflect the bulkier phenylpiperazine side chain, which may reduce blood-brain barrier permeability compared to thiomorpholine .
Nitro Group vs. Dimethoxy Substitutions :
- The 4-nitrophenyl derivative () lacks the dimethoxy groups but exhibits dual COX-2/α-glucosidase inhibition (IC50 ~0.1–0.2 mg/mL), suggesting nitro groups enhance enzyme binding via electrophilic interactions . In contrast, the dimethoxy groups in the target compound likely prioritize lipophilicity and metabolic stability over direct enzyme inhibition .
This highlights the role of halogens in modulating ion channel activity, a property absent in the target compound .
Table 2: Comparative Pharmacological Data
Key Findings :
- Nitro-substituted derivatives () show stronger enzyme inhibition than the target compound, emphasizing the trade-off between lipophilicity and direct target engagement .
Biological Activity
6,7-Dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class. Its complex structure features a quinazolinone core, characterized by a bicyclic arrangement of a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential therapeutic applications, particularly in the realms of enzyme inhibition and receptor binding.
The molecular formula of this compound is with a molecular weight of approximately 422.5 g/mol. The structure includes methoxy groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1144482-39-2 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which could be leveraged for therapeutic purposes.
- Receptor Binding : The compound's ability to bind to specific receptors suggests its utility in modulating physiological responses.
The mechanism by which 6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one exerts its biological effects involves interactions with neurotransmitter systems and modulation of signaling pathways. For example, studies have indicated that similar compounds within the quinazolinone class can act as dual inhibitors for EGFR and HER2 pathways, which are critical in cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of quinazolinone derivatives:
- Anticancer Activity : A study found that related quinazolinone compounds exhibited cytotoxic activity against various cancer cell lines, including lung cancer (A549) cells. The percentage inhibition of EGFR enzyme was measured, revealing IC50 values ranging from to for EGFR and to for HER2, indicating potent inhibitory effects .
- Antihypertensive Effects : Some derivatives were tested for their antihypertensive activity using animal models, showing good to moderate efficacy through α1-adrenergic receptor blocking properties .
- Neuroprotective Effects : In vivo studies on zebrafish larvae demonstrated that related compounds could reduce levels of acetylcholinesterase (AChE) and lipid peroxidation while increasing antioxidant enzyme activities, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. Q1. What are the optimized synthetic routes for 6,7-dimethoxyquinazolin-4(3H)-one derivatives, and how can intermediates be validated spectroscopically?
Methodological Answer:
-
Route Optimization : A key intermediate, 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, is synthesized via nitrohomoveratric acid and polyphosphoric acid (PPA) interaction, followed by acetic anhydride treatment . Modifications to this route (e.g., nitrogen substitution in benzoxazine) improve yield and purity.
-
Validation : Use 1H/13C NMR to confirm structural integrity. For example, in related quinazoline derivatives, NMR signals at δ 3.8–4.2 ppm confirm methoxy groups, while carbonyl peaks (δ 165–170 ppm) validate the 4(3H)-one moiety .
-
Data Table :
Basic Research: Initial Biological Screening
Q. Q2. How should researchers design in vitro assays to evaluate cerebroprotective activity for this compound?
Methodological Answer:
- Model Selection : Use oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) to mimic ischemic conditions. Measure cell viability via MTT assay and reactive oxygen species (ROS) levels .
- Dose-Response : Test concentrations from 1–100 μM. In analogous compounds, EC50 values for neuroprotection range from 10–30 μM .
- Controls : Include piracetam (positive control) and vehicle-treated cells.
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q3. How can the piperazine and quinazoline moieties be modified to enhance target selectivity?
Methodological Answer:
-
Piperazine Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., 4-Cl) to improve binding to serotonin/dopamine receptors. For example, 4-(4-chlorophenyl)piperazine derivatives show enhanced affinity .
-
Quinazoline Core : Introduce substituents at position 2 (e.g., thioether or sulfonyl groups) to modulate lipophilicity and blood-brain barrier permeability .
-
Data Table :
Modification Biological Activity (IC50, nM) Key Finding Reference 4-Cl-Phenylpiperazine 5-HT1A: 12 ± 2 Improved receptor selectivity 2-Sulfonylquinazoline ROS inhibition: 8 ± 1 Enhanced BBB penetration
Advanced Research: Mechanistic and In Vivo Studies
Q. Q4. What experimental designs are recommended for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships in rodent models?
Methodological Answer:
- Dosing Regimens : Administer 10–50 mg/kg (oral/i.v.) and collect plasma/brain samples at 0.5, 2, 6, 12, and 24 h. Use LC-MS/MS for quantification .
- Endpoint Analysis : Corrogate brain concentrations with behavioral outcomes (e.g., Morris water maze for cognitive function) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at 7-day intervals.
Advanced Research: Analytical Challenges
Q. Q5. How can researchers resolve contradictions in impurity profiling during scale-up synthesis?
Methodological Answer:
-
Impurity Identification : Use HPLC-DAD/HRMS to detect byproducts. For example, oxidation of the propyl linker generates 3-(4-phenylpiperazin-1-yl)propanoic acid (m/z 261.148) .
-
Mitigation Strategies : Optimize reaction temperature (60–80°C) and inert atmosphere to suppress oxidation .
-
Data Table :
Impurity Retention Time (min) m/z [M+H]+ Source Propanoic acid derivative 8.2 261.148 Oxidation Des-methoxy analog 10.5 318.162 Incomplete substitution
Advanced Research: Computational Integration
Q. Q6. What computational methods are suitable for predicting off-target interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against GPCRs (e.g., 5-HT1A, D2) and kinases. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
- Pharmacophore Modeling : Align with known quinazoline-based inhibitors (e.g., p38 MAPK inhibitors) to identify critical hydrogen-bonding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
